Naproxen sodium

Catalog No.
S536688
CAS No.
26159-34-2
M.F
C14H13NaO3
M. Wt
252.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naproxen sodium

CAS Number

26159-34-2

Product Name

Naproxen sodium

IUPAC Name

sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate

Molecular Formula

C14H13NaO3

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1

InChI Key

CDBRNDSHEYLDJV-FVGYRXGTSA-M

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

Aleve, Anaprox, Methoxypropiocin, Naprosin, Naprosyn, Naproxen, Naproxen Sodium, Naproxenate, Sodium, Proxen, Sodium Naproxenate, Sodium, Naproxen, Synflex

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

Description

The exact mass of the compound Naproxen sodium is 252.0762 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Pain Mechanisms:

Researchers utilize naproxen sodium to investigate pain pathways and mechanisms. By studying how naproxen sodium affects pain perception, scientists can gain insights into the physiological processes underlying pain. For instance, research has explored how naproxen sodium impacts specific inflammatory mediators involved in pain signaling ).

Investigating Other Medical Conditions:

Naproxen sodium's ability to reduce inflammation makes it a potential candidate for research into various inflammatory diseases. Studies have explored the use of naproxen sodium in conditions like:

  • Migraine headaches: Research has investigated the effectiveness of naproxen sodium in treating migraine symptoms PubMed: .
  • Otitis media (ear infection): Studies have examined the effects of naproxen sodium on inflammation associated with otitis media PubMed: .

It's important to note that these are just a few examples, and naproxen sodium may be used in a wider range of scientific investigations.

Additional Considerations:

  • Scientific research involving naproxen sodium is typically conducted in controlled settings and may involve animal models or human trials.
  • Rigorous testing and evaluation are essential before using naproxen sodium for any new therapeutic applications.

Naproxen sodium is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylacetic acid group. It is the sodium salt form of naproxen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties. The chemical name for naproxen sodium is 2-naphthaleneacetic acid, 6-methoxy-α-methyl-sodium salt. It appears as an odorless, crystalline powder that is white to creamy in color and is soluble in water and methanol .

Naproxen sodium is often preferred in clinical settings due to its faster absorption rate compared to naproxen itself, achieving peak plasma concentrations within one hour . It works primarily by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain .

Naproxen sodium acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in pain, inflammation, and fever. By inhibiting COX, naproxen sodium reduces the production of prostaglandins, leading to its therapeutic effects.

There are two main isoforms of COX: COX-1 and COX-2. Naproxen inhibits both COX-1 and COX-2 to varying degrees. This non-selective inhibition can contribute to some of its side effects, such as stomach ulcers.

Naproxen sodium is generally well-tolerated, but it can cause side effects like stomach upset, heartburn, and diarrhea. In rare cases, it can lead to more serious side effects like gastrointestinal bleeding, heart attack, and stroke.

Safety considerations:

  • Not recommended for people with a history of stomach ulcers or bleeding problems
  • Can interact with other medications, so it's important to consult a doctor before use
  • May increase the risk of heart attack and stroke, especially in high doses or with long-term use

Data:

  • A study published in the Journal of the American Medical Association found that naproxen use was associated with a small but increased risk of heart attack.

Hazards:

  • Naproxen sodium is not flammable or explosive under normal conditions
  • It can be irritating to the eyes and skin

The primary chemical reaction involving naproxen sodium occurs when it interacts with cyclooxygenase enzymes. Naproxen sodium inhibits these enzymes, leading to decreased production of prostaglandins. This inhibition can be represented as follows:

Naproxen Sodium+COX EnzymeInhibition of Prostaglandin Synthesis\text{Naproxen Sodium}+\text{COX Enzyme}\rightarrow \text{Inhibition of Prostaglandin Synthesis}

Additionally, naproxen undergoes extensive metabolism in the liver, primarily through demethylation and glucuronidation processes. The metabolic pathways involve cytochrome P450 enzymes such as CYP1A2, CYP2C8, and CYP2C9 .

Naproxen sodium can be synthesized through several methods, with one common industrial approach starting from 2-naphthol. The synthesis typically involves the following steps:

  • Alkylation: 2-naphthol undergoes alkylation with a suitable methylating agent.
  • Formation of Naproxen: The resulting compound is then treated with acetic acid to form naproxen.
  • Conversion to Sodium Salt: Finally, naproxen is converted to its sodium salt form by reacting it with sodium hydroxide or sodium carbonate .

Naproxen sodium is primarily used for:

  • Pain Relief: Effective for mild to moderate pain relief from conditions such as headaches, dental pain, and menstrual cramps.
  • Anti-inflammatory Treatment: Used for inflammatory conditions like osteoarthritis and rheumatoid arthritis.
  • Antipyretic Agent: Reduces fever in various clinical scenarios.
  • Potential Antiviral Activity: Investigated for its ability to inhibit specific viral infections .

Naproxen sodium has several notable interactions:

  • Drug Interactions: It may increase the risk of gastrointestinal bleeding when taken with selective serotonin reuptake inhibitors (SSRIs), blood thinners, or corticosteroids .
  • Alcohol Consumption: Combining alcohol with naproxen can significantly increase the risk of gastrointestinal complications .
  • Metabolic Interactions: Variations in cytochrome P450 enzyme activity can affect naproxen metabolism and clearance rates .

Several compounds share similarities with naproxen sodium in terms of structure and function. Here are some notable examples:

Compound NameChemical StructureUnique Features
IbuprofenC13H18O2More selective for COX-2; available over-the-counter; shorter half-life.
KetoprofenC15H14O3Exhibits both analgesic and anti-inflammatory effects; used for acute pain.
DiclofenacC14H11Cl2NNaO2More potent anti-inflammatory effects; often used for arthritis treatment.
MeloxicamC14H13N3O4SSelective COX-2 inhibitor; lower gastrointestinal risks compared to non-selective NSAIDs.

Naproxen sodium stands out due to its unique balance between efficacy and safety profile compared to other NSAIDs. Its longer half-life allows for less frequent dosing while maintaining therapeutic levels in the bloodstream . Additionally, its rapid absorption makes it particularly useful for acute pain management.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

252.07623855 g/mol

Monoisotopic Mass

252.07623855 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9TN87S3A3C

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 133 of 134 companies with hazard statement code(s):;
H302 (60.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (62.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (29.32%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Naproxen Sodium is the sodium salt form of naproxen, a member of the arylacetic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) with anti-inflammatory analgesic and antipyretic properties. Naproxen sodium reversibly and competitively inhibits cyclooxygenases (COX), thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. This inhibits the formation of prostaglandins that are involved in pain, inflammation and fever.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26159-34-2

Wikipedia

Naproxen sodium

FDA Medication Guides

Anaprox
Naproxen Sodium
TABLET;ORAL
ATNAHS PHARMA US
04/28/2021
Naprelan
TABLET, EXTENDED RELEASE;ORAL
ALMATICA
Anaprox DS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
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